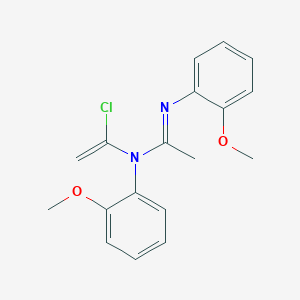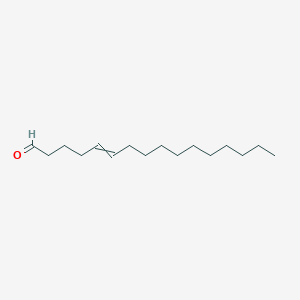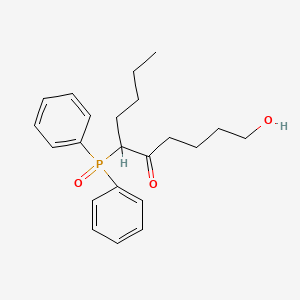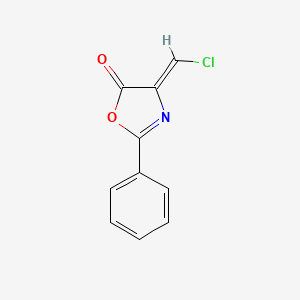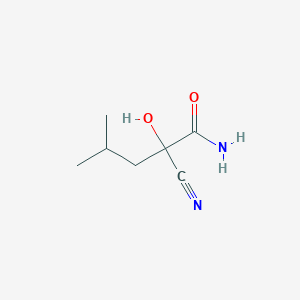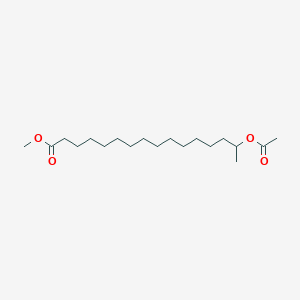
Methyl 15-acetoxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-acetoxyhexadecanoate is an ester compound derived from hexadecanoic acid, also known as palmitic acid. This compound is characterized by the presence of a methyl ester group and an acetoxy group at the 15th carbon position of the hexadecanoic acid chain. Esters like this compound are commonly found in nature and are known for their pleasant aromas and flavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 15-acetoxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The acetoxy group can be introduced by reacting the resulting methyl hexadecanoate with acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 15-acetoxyhexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or amines for substitution reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and methanol.
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol.
Substitution: Various substituted hexadecanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 15-acetoxyhexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of methyl 15-acetoxyhexadecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing hexadecanoic acid and methanol. Hexadecanoic acid can then participate in various metabolic pathways, including β-oxidation and lipid synthesis. The acetoxy group may also influence the compound’s interaction with enzymes and receptors, modulating its biological activity .
Comparison with Similar Compounds
Methyl 15-acetoxyhexadecanoate can be compared with other similar compounds, such as:
Methyl hexadecanoate: Lacks the acetoxy group, making it less reactive in substitution reactions.
Hexadecanoic acid: The parent compound without the ester and acetoxy groups.
Methyl 15-methylhexadecanoate: Similar structure but with a methyl group instead of an acetoxy group at the 15th position
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the ester and acetoxy functional groups.
Properties
CAS No. |
88167-68-4 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 15-acetyloxyhexadecanoate |
InChI |
InChI=1S/C19H36O4/c1-17(23-18(2)20)15-13-11-9-7-5-4-6-8-10-12-14-16-19(21)22-3/h17H,4-16H2,1-3H3 |
InChI Key |
PFJGFWWPKSZDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCC(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



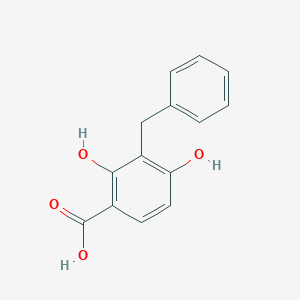
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
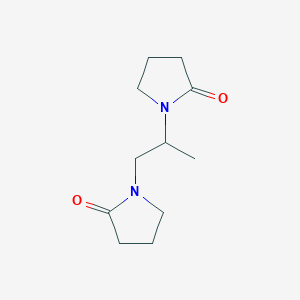



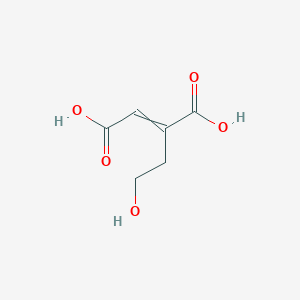
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
